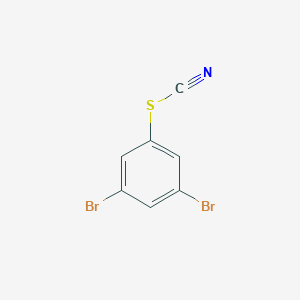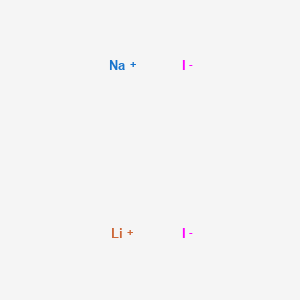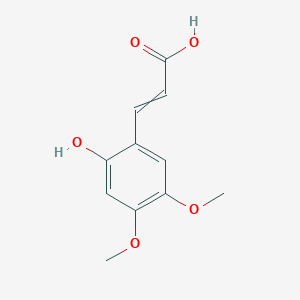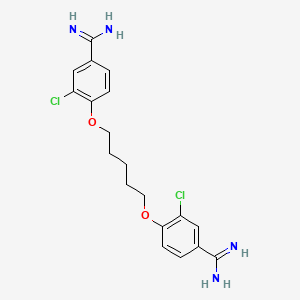
4,4'-(1,5-Pentanediylbis(oxy))bis(3-chlorobenzenecarboximidamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-(1,5-Pentanediylbis(oxy))bis(3-chlorobenzenecarboximidamide) is a synthetic organic compound characterized by its complex molecular structure This compound features two 3-chlorobenzenecarboximidamide groups connected by a 1,5-pentanediylbis(oxy) linker
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1,5-Pentanediylbis(oxy))bis(3-chlorobenzenecarboximidamide) typically involves a multi-step process:
Starting Materials: The synthesis begins with 3-chlorobenzenecarboximidamide and 1,5-dibromopentane.
Formation of the Linker: The 1,5-dibromopentane undergoes a nucleophilic substitution reaction with a suitable base to form 1,5-pentanediylbis(oxy).
Coupling Reaction: The 1,5-pentanediylbis(oxy) is then reacted with 3-chlorobenzenecarboximidamide under controlled conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Reactors: Utilizing large-scale reactors to handle the multi-step synthesis efficiently.
Optimization of Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to maximize yield and purity.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
化学反応の分析
Types of Reactions
4,4’-(1,5-Pentanediylbis(oxy))bis(3-chlorobenzenecarboximidamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorobenzene rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be employed in substitution reactions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with fewer double bonds or altered functional groups.
Substitution: Products with substituted groups replacing the chlorine atoms on the benzene rings.
科学的研究の応用
4,4’-(1,5-Pentanediylbis(oxy))bis(3-chlorobenzenecarboximidamide) has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and materials science.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of 4,4’-(1,5-Pentanediylbis(oxy))bis(3-chlorobenzenecarboximidamide) involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in critical biological pathways.
Pathways Involved: It can modulate pathways related to cell growth, apoptosis, or inflammation, depending on its specific application.
類似化合物との比較
Similar Compounds
4,4’-(1,5-Pentanediylbis(oxy))bis(3-nitrobenzenecarboximidamide): Similar structure but with nitro groups instead of chlorine atoms.
4,4’-(1,5-Pentanediylbis(oxy))bis(3-methylbenzenecarboximidamide): Features methyl groups instead of chlorine atoms.
Uniqueness
Chlorine Substitution: The presence of chlorine atoms imparts unique chemical reactivity and potential biological activity.
Linker Structure: The 1,5-pentanediylbis(oxy) linker provides flexibility and distinct spatial arrangement, influencing the compound’s properties.
特性
CAS番号 |
125880-75-3 |
|---|---|
分子式 |
C19H22Cl2N4O2 |
分子量 |
409.3 g/mol |
IUPAC名 |
4-[5-(4-carbamimidoyl-2-chlorophenoxy)pentoxy]-3-chlorobenzenecarboximidamide |
InChI |
InChI=1S/C19H22Cl2N4O2/c20-14-10-12(18(22)23)4-6-16(14)26-8-2-1-3-9-27-17-7-5-13(19(24)25)11-15(17)21/h4-7,10-11H,1-3,8-9H2,(H3,22,23)(H3,24,25) |
InChIキー |
UHXIDMNAFKSRPE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C(=N)N)Cl)OCCCCCOC2=C(C=C(C=C2)C(=N)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


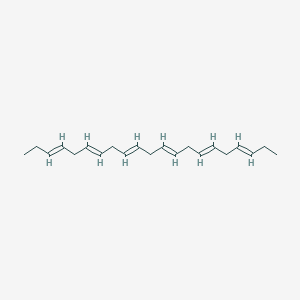
![2-{[(Thiophen-2-yl)methyl]sulfanyl}benzoyl azide](/img/structure/B14286109.png)
![4-[(4-Pentylbenzoyl)oxy]benzoic acid](/img/structure/B14286113.png)
![1,1'-Oxybis[3-(octyloxy)propan-2-ol]](/img/structure/B14286121.png)
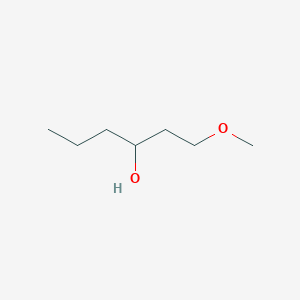
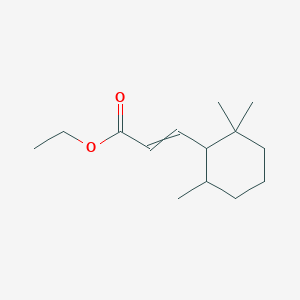
![(5Z)-5-({4-[2-(Diethylamino)ethoxy]phenyl}imino)-4-phenyl-1,3-thiazol-2(5H)-one](/img/structure/B14286129.png)
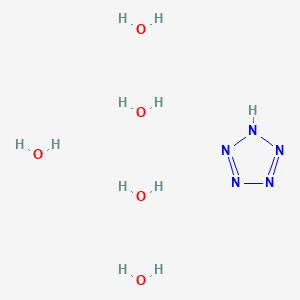
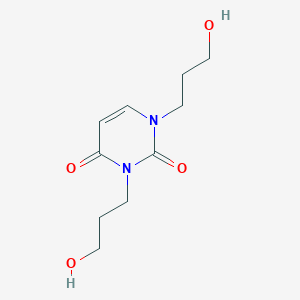
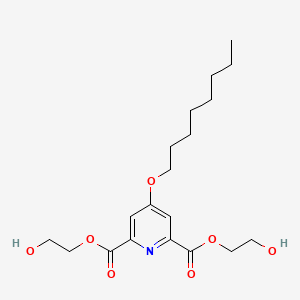
![5-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14286152.png)
